[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron
Description
The target compound, [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane; cyclopentane; iron, is a chiral organometallic complex featuring a stereochemically defined (1S) configuration. Its structure includes:
- Two distinct phosphine ligands:
- One ligand contains bis[3,5-bis(trifluoromethyl)phenyl] groups, which are strongly electron-withdrawing due to the trifluoromethyl (-CF₃) substituents.
- The other ligand features bis(3,5-dimethylphenyl) groups, providing moderate electron-donating and steric bulk.
- Cyclopentane backbone: This rigid framework influences the spatial arrangement of the phosphine ligands around the iron center.
- Iron coordination: The metal center likely adopts a low-spin configuration due to strong-field phosphine ligands, enhancing stability in catalytic cycles .
The compound’s CAS registry number (849924-45-4) confirms its identity as an iron salt with a 1:1:1 stoichiometry of the organic ligands, cyclopentane, and iron .
Properties
Molecular Formula |
C44H46F12FeP2 |
|---|---|
Molecular Weight |
920.6 g/mol |
IUPAC Name |
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C39H36F12P2.C5H10.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;/t25-,34?,35?;;/m0../s1 |
InChI Key |
WTQQPTRDIVWKDN-UQLFUIRDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron typically involves the following steps:
Preparation of Ligands: The ligands, such as 3,5-bis(trifluoromethyl)phenyl and 3,5-dimethylphenyl phosphane, are synthesized through standard organic synthesis techniques.
Coordination to Iron: The ligands are then coordinated to an iron center. This step often requires the use of a suitable iron precursor, such as iron(II) chloride, and a base to facilitate the coordination.
Cyclopentane Incorporation: Cyclopentane is introduced into the structure through a cyclization reaction, which may involve the use of a catalyst to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized iron back to its original state.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like tetrahydrofuran.
Substitution: Ligand substitution reactions may involve the use of phosphane ligands and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-ligand complexes with different properties.
Scientific Research Applications
Chemistry
In chemistry, [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, cross-coupling, and polymerization.
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s potential as a catalyst for bioorthogonal reactions is of interest. These reactions can occur in living systems without interfering with native biochemical processes.
Industry
In industry, this compound is used in the development of advanced materials. Its ability to catalyze polymerization reactions makes it valuable in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron exerts its effects involves the coordination of ligands to the iron center. This coordination alters the electronic environment of the iron, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Compounds
Ligand Substituent Effects
Compound A: [(1S)-1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane; Iron
- Key difference : Replaces trifluoromethyl (-CF₃) groups with 4-methoxy-3,5-dimethylphenyl substituents.
- Impact :
- Electronic : Methoxy (-OCH₃) groups are electron-donating, increasing electron density at the iron center compared to the target compound’s -CF₃ groups.
- Steric : Methoxy groups introduce moderate steric hindrance, though less than -CF₃.
- Applications : Likely more active in electron-demanding reactions (e.g., hydrogenation of polar bonds) but less stable under oxidative conditions .
Compound B: [5-[(1R)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-bis(furan-2-yl)phosphane; Cyclopentadiene; Iron(2+)
- Key differences :
- Substitutes trifluoromethylphenyl and dimethylphenyl ligands with furan-2-yl groups.
- Uses a cyclopentadienyl backbone instead of cyclopentane.
- Impact: Electronic: Furan’s oxygen atom can participate in π-backbonding, altering the iron center’s redox properties. Backbone: Cyclopentadienyl’s conjugated π-system may enhance metal-ligand orbital overlap, stabilizing intermediate states .
Metal Center Variations
Compound C: Analogous Cobalt Complex with Identical Ligands
- Key difference : Replaces iron with cobalt .
- Magnetic Properties: Cobalt complexes are often paramagnetic, complicating NMR analysis compared to diamagnetic iron analogs.
Research Implications
- The target compound’s trifluoromethylphenyl ligands provide exceptional oxidative stability, making it suitable for reactions requiring harsh conditions (e.g., aerobic catalysis) .
- Compound B’s furyl ligands may excel in photoredox catalysis due to tunable electronic properties via furan substitution .
- Comparative studies using density-functional theory (DFT) could further elucidate electronic structure differences, building on foundational methods like Becke’s 1988 exchange-energy functional .
Biological Activity
The compound [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is a complex organometallic phosphine derivative, notable for its potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Molecular Formula and Weight
- Molecular Formula : C60H42F24FeN2P2
- Molecular Weight : 1364.74 g/mol
Structural Characteristics
The compound features a central iron atom coordinated to multiple phosphine ligands, which are known for their diverse chemical reactivity and biological activity. The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing its interaction with biological systems.
Phosphine derivatives have been studied for their roles in various biological processes, including:
- Enzyme Inhibition : Phosphines can act as enzyme inhibitors, affecting metabolic pathways.
- Antimicrobial Activity : Some phosphine derivatives exhibit antifungal properties, particularly against pathogens like Erysiphe graminis and Sphaerotheca fuliginea .
- Anticancer Properties : Certain organometallic compounds have shown promise in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Fungicidal Activity
- Anticancer Research
- Metal-Phosphine Complexes
Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Effective against Erysiphe graminis | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Impacts metabolic pathways |
Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of Phosphine | Bis(trifluoromethyl)phenylphosphine + Cyclopentane | 85 |
| Coordination with Iron | Iron(II) chloride + Phosphine ligand | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
